molecular formula C16H13BrN2O B1384600 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol CAS No. 1202029-99-9

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol

Cat. No.: B1384600
CAS No.: 1202029-99-9
M. Wt: 329.19 g/mol
InChI Key: SQMYFMOULSHUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C16H13BrN2O and a molecular weight of 329.19 g/mol . This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is unique due to the presence of both a bromine atom and a p-tolyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

5-bromo-2-[2-(4-methylphenyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-11-2-5-13(6-3-11)19-15(8-9-18-19)14-7-4-12(17)10-16(14)20/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYFMOULSHUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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